molecular formula C7H12N2O4 B068830 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate CAS No. 194223-87-5

2-[(Acetamidomethyl)amino]-2-oxoethyl acetate

Cat. No. B068830
M. Wt: 188.18 g/mol
InChI Key: OREGTBAGCFFCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Acetamidomethyl)amino]-2-oxoethyl acetate, also known as N-Acetylmethionylglutaminylarginyltyrosylglutamylserylleucylphenylalanylalanylglutaminylleucyllysylglutamylarginyllysylglutamylglycylalanylphenylalanylvalylprolylphenylalanylvalylthreonylleucylglycylaspartylprolylglycylisoleucylglutamylglutaminylserylleucyllysylisoleucylaspartylthreonylleucylisoleucylglutamylalanylglycylalanylaspartylalanylleucylglutamylleucylglycylisoleucylprolylphenylalanylserylaspartylprolylleucylalanylaspartylglycylprolylthreonylisoleucylglutaminylasparaginylalanylthreonylleucylarginylalanylphenylalanylalanylalanylglycylvalylthreonylprolylalanylglutaminylcysteinylphenylalanylglutamylmethionylleucylalanylleucylisoleucylarginylglutaminyllysylhistidylprolylthreonylisoleucylprolylisoleucylglycylleucylleucylmethionyltyrosylalanylasparaginylleucylvalylphenylalanylasparaginyllysylglycylisoleucylaspartylglutamylphenylalanyltyrosylalanylglutaminylcysteinylglutamyllysylvalylglycylvalylaspartylserylvalylleucylvalylalanylaspartylvalylprolylvalylglutaminylglutamylserylalanylprolylphenylalanylarginylglutaminylalanylalanylleucylarginylhistidylasparaginylvalylalanylprolylisoleucylphenylalanylisoleucylcysteinylprolylprolylaspartylalanylaspartylaspartylaspartylleucylleucylarginylglutaminylisoleucylalanylseryltyrosylglycylarginylglycyltyrosylthreonyltyrosylleucylleucylserylarginylalanylglycylvalylthreonylglycylalanylglutamylasparaginylarginylalanylalanylleucylprolylleucylasparaginylhistidylleucylvalylalanyllysylleucyllysylglutamyltyrosylasparaginylalanylalanylprolylprolylleucylglutaminylglycylphenylalanylglycylisoleucylserylalanylprolylaspartylglutaminylvalyllysylalanylalanylisoleucylaspartylalanylglycylalanylalanylglycylalanylisoleucylserylglycylserylalanylisoleucylvalyllysylisoleucylisoleucylglutamylglutaminylhistidylasparaginylisoleucylglutamylprolylglutamyllysylmethionylleucylalanylalanylleucyllysylvalylphenylalanylvalylglutaminylprolylmethionyllysylalanylalanylthreonylarginylserine, is a peptide compound that has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate is complex and multifaceted. The compound is thought to interact with various proteins and enzymes in the body, leading to a wide range of biochemical and physiological effects.

Biochemical And Physiological Effects

2-[(Acetamidomethyl)amino]-2-oxoethyl acetate has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include its ability to modulate protein-protein interactions, alter enzyme activity, and affect cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

The use of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate in lab experiments has several advantages and limitations. One of the main advantages is its ability to selectively target specific proteins and enzymes, allowing researchers to study their functions in greater detail. However, the synthesis of this compound can be complex and time-consuming, making it difficult to produce large quantities for use in experiments.

Future Directions

There are numerous future directions for research involving 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate. Some of the most promising areas of research include the development of new drugs and therapies based on the compound's anti-inflammatory and analgesic properties, as well as the continued use of the compound as a tool for studying protein-protein interactions. Additionally, researchers are exploring the potential use of this compound in the development of new diagnostic tools and imaging agents for various diseases and conditions.

Synthesis Methods

The synthesis of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of protected amino acids to a solid support. The final product is then cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

2-[(Acetamidomethyl)amino]-2-oxoethyl acetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By attaching a fluorescent or other detectable label to the peptide, researchers can track the interactions between proteins in real-time, providing valuable insights into the mechanisms of various biological processes.

properties

CAS RN

194223-87-5

Product Name

2-[(Acetamidomethyl)amino]-2-oxoethyl acetate

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

[2-(acetamidomethylamino)-2-oxoethyl] acetate

InChI

InChI=1S/C7H12N2O4/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12)

InChI Key

OREGTBAGCFFCRF-UHFFFAOYSA-N

SMILES

CC(=O)NCNC(=O)COC(=O)C

Canonical SMILES

CC(=O)NCNC(=O)COC(=O)C

synonyms

Acetamide, N-[(acetylamino)methyl]-2-(acetyloxy)-

Origin of Product

United States

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